![molecular formula C8H10Cl2N2O2 B2988212 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride CAS No. 1955540-03-0](/img/structure/B2988212.png)

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

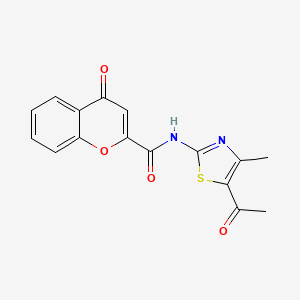

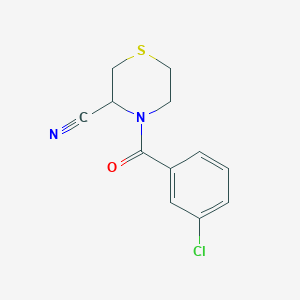

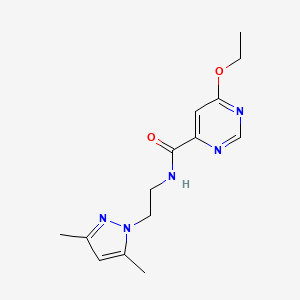

“2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955540-03-0 . It has a molecular weight of 237.08 . The IUPAC name for this compound is N-(5-chloropyridin-2-yl)-N-methylglycine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.08 . It is a powder at room temperature .Scientific Research Applications

Synthesis of Potential Anticancer Agents

The compound has been investigated for its potential use in synthesizing anticancer agents. For instance, in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives of this compound have shown effects on the proliferation and the mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia, indicating its potential as a precursor in developing anticancer drugs (Temple et al., 1983).

Crystal Structure Analysis

Research has also focused on the crystal structure analysis of compounds related to "2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride." For example, studies on the crystal structure of fluroxypyr, a pyridine herbicide, have revealed insights into the hydrogen bonds and weak π–π interactions that connect chains of molecules into a three-dimensional network, showcasing the compound's relevance in understanding molecular interactions and designing new materials (Park et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

A structurally similar compound, edoxaban, is known to act as a direct factor xa inhibitor . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.

Mode of Action

As a potential factor Xa inhibitor, it would bind to factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of fibrin clots.

Biochemical Pathways

The compound, if acting similarly to Edoxaban, would affect the coagulation cascade, a biochemical pathway responsible for blood clotting . By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the formation of fibrin clots. This could have downstream effects on various processes that rely on clotting, including wound healing and certain aspects of immune response.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a factor Xa inhibitor, it would reduce the formation of fibrin clots at the molecular level . At the cellular level, this could affect processes like wound healing, which rely on clotting.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets . .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of Edoxaban-d6 , an anticoagulant drug which acts as a direct factor Xa inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.

Cellular Effects

Given its role in the synthesis of Edoxaban-d6 , it may influence cell function by affecting the coagulation pathway

Molecular Mechanism

The molecular mechanism of action of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid hydrochloride is not well defined. As an intermediate in the synthesis of Edoxaban-d6 , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to coagulation.

Metabolic Pathways

Given its role in the synthesis of Edoxaban-d6 , it may interact with enzymes or cofactors involved in the coagulation pathway.

properties

IUPAC Name |

2-[(5-chloropyridin-2-yl)-methylamino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-11(5-8(12)13)7-3-2-6(9)4-10-7;/h2-4H,5H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGNXPIRVTUYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)

![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)

![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)

![8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2988139.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2988141.png)

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)